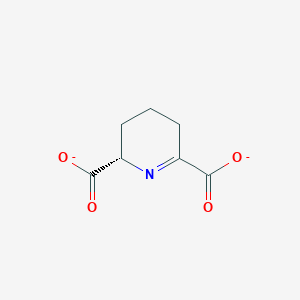

(S)-2,3,4,5-tetrahydrodipicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2,3,4,5-tetrahydrodipicolinate(2-) is a 2,3,4,5-tetrahydrodipicolinate(2-). It is a conjugate base of a (S)-2,3,4,5-tetrahydrodipicolinic acid. It is an enantiomer of a (R)-2,3,4,5-tetrahydrodipicolinate(2-).

Aplicaciones Científicas De Investigación

Biochemical Research

Role as a Metabolite

(S)-2,3,4,5-tetrahydrodipicolinate serves as a crucial intermediate in the biosynthesis of lysine and other amino acids. It is produced from L-aspartate through a series of enzymatic reactions involving the enzyme DapA, which catalyzes the conversion of pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. This compound is then further processed to yield this compound .

Enzymatic Activity

The compound is involved in various enzymatic reactions. For instance, tetrahydrodipicolinate N-succinyltransferase (DapD) from Pseudomonas aeruginosa specifically utilizes the L-stereoisomer of 2-aminopimelate as a substrate. The structural studies reveal that both L- and D-enantiomers can bind to the enzyme but exhibit different catalytic efficiencies .

Pathway Analysis

This compound is integral to several metabolic pathways:

| Pathway Name | Description |

|---|---|

| L-Lysine Biosynthesis I | Converts L-aspartate to this compound via succinylated intermediates. |

| L-Lysine Biosynthesis II | Involves acetylated intermediates for the conversion of this compound to meso-diaminopimelate. |

These pathways highlight the compound's importance in amino acid synthesis and its potential as a target for metabolic engineering .

Food Science Applications

This compound has been identified in various food items such as wasabi and tarragon. Its presence in these foods suggests potential applications as a biomarker for dietary intake and could be utilized in nutritional studies to assess food consumption patterns .

Case Studies

Structural Studies

Recent studies have focused on the structural characterization of enzymes involved in the metabolism of this compound. For example, research on 4-hydroxy-tetrahydrodipicolinate reductase has elucidated its mechanism of action and substrate specificity . These insights are critical for understanding how this compound functions within bacterial metabolism.

Enzyme Inhibition Studies

Investigations into the inhibitory effects of D-enantiomers on DapD activity have provided valuable information regarding the specificity of enzymatic interactions. Such studies are essential for developing targeted inhibitors that could potentially serve as antibiotics or therapeutic agents against pathogenic bacteria .

Análisis De Reacciones Químicas

Succinylation by Tetrahydrodipicolinate N-Succinyltransferase (DapD)

Reaction:

THDP+succinyl CoA+H2O→N succinyl L 2 amino 6 oxopimelate+CoA

Enzyme: Tetrahydrodipicolinate N-succinyltransferase (EC 2.3.1.117)

Research Highlights:

-

Catalytic Residues: Asp141 facilitates covalent catalysis, while Glu189 and Gly166 stabilize transition states .

-

Metal Activation: DapD activity is enhanced by divalent metal ions (e.g., Mg²⁺), though their exact catalytic role remains debated .

-

Structural Evidence: Crystal structures (e.g., PDB 2tdt) reveal a conserved active site accommodating THDP and succinyl-CoA .

Reduction of 4-Hydroxy-Tetrahydrodipicolinate by DapB

Reaction:

(2S,4S) 4 hydroxy THDP+NAD P H+H+→THDP+NAD P ++H2O

Enzyme: 4-Hydroxy-tetrahydrodipicolinate reductase (EC 1.17.1.8)

| Substrates | Products | Cofactors | Key Mechanism Insights | References |

|---|---|---|---|---|

| (2S,4S)-4-hydroxy-THDP, NAD(P)H, H⁺ | THDP, NAD(P)⁺ | NAD(P)H | - Stereospecific reduction of the C4 hydroxyl group. |

Research Highlights:

-

Structural Studies: DapB from Mycobacterium tuberculosis and Vibrio vulnificus shows conserved binding pockets for NADPH and HTPA .

-

Essentiality: DapB is critical for bacterial lysine biosynthesis, making it a potential antimicrobial target .

Acetylation by Tetrahydrodipicolinate N-Acetyltransferase

Reaction:

THDP+acetyl CoA+H2O→L 2 acetamido 6 oxoheptanedioate+CoA

Enzyme: Tetrahydrodipicolinate N-acetyltransferase (EC 2.3.1.89)

| Substrates | Products | Cofactors | Key Mechanism Insights | References |

|---|---|---|---|---|

| THDP, acetyl-CoA, H₂O | L-2-acetamido-6-oxoheptanedioate | None | - Acetyl transfer via a ping-pong mechanism. |

Research Highlights:

-

Pathway Variability: This reaction represents an alternative acetylation route in certain bacterial species, diverging from the dominant succinyl-CoA pathway .

Oxidation to Dihydrodipicolinate (Controversial Pathway)

Reaction:

THDP+NAD P +→dihydrodipicolinate+NAD P H

Enzyme: Dihydrodipicolinate reductase (EC 1.3.1.26)

| Substrates | Products | Cofactors | Key Mechanism Insights | References |

|---|---|---|---|---|

| THDP, NAD(P)⁺ | Dihydrodipicolinate | NAD(P)+ | - Proposed reverse reaction under debate. |

Research Highlights:

-

Controversy: Earlier studies suggested THDP oxidation to dihydrodipicolinate , but recent work identifies DapB’s primary role in reducing HTPA to THDP .

Comparative Analysis of THDP Reactions

| Reaction Type | Enzyme | Role in Metabolism | Biological Significance |

|---|---|---|---|

| Succinylation | DapD (EC 2.3.1.117) | Commits THDP to lysine/DAP synthesis | Essential for peptidoglycan crosslinking in bacteria. |

| Reduction | DapB (EC 1.17.1.8) | Generates THDP from HTPA | Critical for maintaining lysine biosynthesis flux. |

| Acetylation | N-acetyltransferase | Alternative metabolic branch | Species-specific pathway variation. |

Key Structural Insights

Propiedades

Fórmula molecular |

C7H7NO4-2 |

|---|---|

Peso molecular |

169.13 g/mol |

Nombre IUPAC |

(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |

Clave InChI |

CXMBCXQHOXUCEO-BYPYZUCNSA-L |

SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

SMILES isomérico |

C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.